

A Comparative Guide to Quantifying Isomeric Impurities in 4-Chloro-N-methylaniline

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Compound of Interest

Compound Name: 4-Chloro-N-methylaniline

Cat. No.: B146314

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For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for the quantification of isomeric impurities, specifically 2-Chloro-N-methylaniline and 3-Chloro-N-methylaniline, in **4-Chloro-N-methylaniline**. The presence of these isomers can pose a significant challenge due to their similar physicochemical properties, making their separation and quantification a critical aspect of quality control.

This document details two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for **4-Chloro-N-methylaniline** are not readily available in published literature, this guide presents adapted methodologies based on the analysis of closely related chloroaniline and N-methylaniline compounds. The experimental protocols and expected performance data provided herein offer a robust starting point for method development and validation.

Comparative Quantitative Data

The following tables summarize the expected quantitative performance of the adapted HPLC-UV and GC-MS methods for the analysis of isomeric impurities in **4-Chloro-N-methylaniline**. These values are derived from studies on similar compounds and represent typical performance characteristics that can be expected upon method validation.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Parameter	2-Chloro-N-methylaniline	3-Chloro-N-methylaniline	4-Chloro-N-methylaniline
Retention Time (min)	~5.8	~6.5	~7.2
Limit of Detection (LOD)	0.05 µg/mL	0.05 µg/mL	-
Limit of Quantification (LOQ)	0.15 µg/mL	0.15 µg/mL	-
Linearity (r ²)	>0.999	>0.999	>0.999
Precision (%RSD)	< 2.0%	< 2.0%	-
Accuracy (% Recovery)	98-102%	98-102%	-

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	2-Chloro-N-methylaniline	3-Chloro-N-methylaniline	4-Chloro-N-methylaniline
Retention Time (min)	~10.2	~10.5	~10.8
Limit of Detection (LOD)	0.01 µg/mL	0.01 µg/mL	-
Limit of Quantification (LOQ)	0.03 µg/mL	0.03 µg/mL	-
Linearity (r ²)	>0.999	>0.999	>0.999
Precision (%RSD)	< 3.0%	< 3.0%	-
Accuracy (% Recovery)	97-103%	97-103%	-

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are foundational and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the separation of chloroaniline isomers.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-2 min: 30% B
 - 2-10 min: 30% to 70% B
 - 10-12 min: 70% B
 - 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 240 nm

- Injection Volume: 10 μ L

Sample Preparation:

- Accurately weigh approximately 25 mg of the **4-Chloro-N-methylaniline** sample.
- Dissolve in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general procedures for the analysis of methylaniline compounds.^[1]

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Mode: Split (20:1)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MS Transfer Line Temperature: 280°C

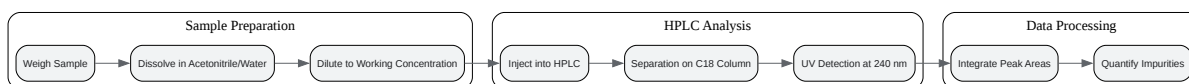
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-350

Sample Preparation:

- Accurately weigh approximately 10 mg of the **4-Chloro-N-methylaniline** sample.
- Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter before injection.

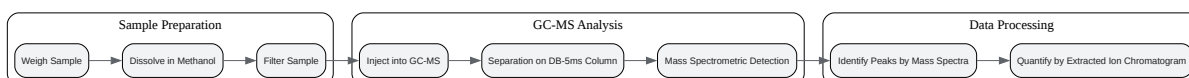
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.



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Caption: Workflow for HPLC-UV analysis of isomeric impurities.



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References

- 1. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
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